molecular formula C20H31NO2 B14396327 3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide CAS No. 89430-81-9

3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide

Cat. No.: B14396327
CAS No.: 89430-81-9
M. Wt: 317.5 g/mol
InChI Key: TVXDMZSHWWQMNH-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide is an organic compound characterized by a benzamide core structure substituted with a cyclohexylmethoxy group and two propyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide typically involves the following steps:

    Formation of the Cyclohexylmethoxy Intermediate: This step involves the reaction of cyclohexylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclohexylmethoxy chloride.

    Nucleophilic Substitution: The cyclohexylmethoxy chloride is then reacted with a benzamide derivative in the presence of a base, such as sodium hydride, to form the desired product.

    N-Alkylation: The final step involves the alkylation of the benzamide nitrogen with propyl halides in the presence of a strong base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated benzamides, nitrobenzamides.

Scientific Research Applications

3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylmethoxy)phenylmethanamine: Shares the cyclohexylmethoxy group but differs in the amine substitution.

    6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine: Contains a similar cyclohexylmethoxy group but has a purine core structure.

Uniqueness

3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

89430-81-9

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

3-(cyclohexylmethoxy)-N,N-dipropylbenzamide

InChI

InChI=1S/C20H31NO2/c1-3-13-21(14-4-2)20(22)18-11-8-12-19(15-18)23-16-17-9-6-5-7-10-17/h8,11-12,15,17H,3-7,9-10,13-14,16H2,1-2H3

InChI Key

TVXDMZSHWWQMNH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC=C1)OCC2CCCCC2

Origin of Product

United States

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